molecular formula C12H13ClO4 B14250667 1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl chloroacetate CAS No. 521098-02-2

1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl chloroacetate

Cat. No.: B14250667
CAS No.: 521098-02-2
M. Wt: 256.68 g/mol
InChI Key: PDYPUMFSYOYKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl chloroacetate is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl chloroacetate typically involves the reaction of 1-(2H-1,3-Benzodioxol-5-yl)propan-2-ol with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yields of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl chloroacetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloroacetate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The benzodioxole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

    Oxidation and Reduction: Oxidizing agents, such as potassium permanganate or chromium trioxide, can be used for oxidation reactions, while reducing agents, such as sodium borohydride or lithium aluminum hydride, can be used for reduction reactions.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of this compound.

    Hydrolysis: The major products are 1-(2H-1,3-Benzodioxol-5-yl)propan-2-ol and chloroacetic acid.

    Oxidation and Reduction: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl chloroacetate has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. It can be used to introduce the benzodioxole moiety into target molecules, which can enhance their chemical and physical properties.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biological processes.

    Medicine: The compound has potential applications in drug discovery and development. It can be used as a starting material for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl chloroacetate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes, receptors, and nucleic acids, to exert its effects. The benzodioxole moiety can enhance the compound’s binding affinity and specificity for its targets, leading to improved efficacy and selectivity.

Comparison with Similar Compounds

1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl chloroacetate can be compared with other similar compounds, such as:

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound has a similar benzodioxole moiety but differs in the length and structure of the alkyl chain.

    1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): This compound is a synthetic cathinone with structural similarities to this compound but has different pharmacological properties.

    1-(1,3-Benzodioxol-5-yl)butan-2-one: This compound has a similar benzodioxole moiety but differs in the position and structure of the functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

CAS No.

521098-02-2

Molecular Formula

C12H13ClO4

Molecular Weight

256.68 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)propan-2-yl 2-chloroacetate

InChI

InChI=1S/C12H13ClO4/c1-8(17-12(14)6-13)4-9-2-3-10-11(5-9)16-7-15-10/h2-3,5,8H,4,6-7H2,1H3

InChI Key

PDYPUMFSYOYKLM-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)OC(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.